molecular formula C4H4Na2O6 B8752118 Sodium D-tartrate CAS No. 109175-69-1

Sodium D-tartrate

Cat. No.: B8752118
CAS No.: 109175-69-1
M. Wt: 194.05 g/mol
InChI Key: HELHAJAZNSDZJO-OTWIGTIJSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium D-tartrate (sodium salt of D-(-)-tartaric acid) is the sodium salt of the chiral D-isomer of tartaric acid. Historically, D-tartrate was identified as a component of racemic (paratartaric) acid, with its enantiomer, L-tartrate, being the naturally occurring form in biological systems . Unlike L-tartrate, which is biosynthesized via the Smirnoff-Wheeler pathway, D-tartrate is predominantly xenobiotic, synthesized through stereoselective organic methods or non-enzymatic oxidation of sugars under inflammatory conditions . This compound is utilized in pharmaceuticals, chiral separations, and microbial metabolism studies due to its stereospecificity and stability .

Properties

CAS No.

109175-69-1

Molecular Formula

C4H4Na2O6

Molecular Weight

194.05 g/mol

IUPAC Name

disodium;(2S,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1

InChI Key

HELHAJAZNSDZJO-OTWIGTIJSA-L

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Physical Properties of Sodium D-Tartrate and Related Salts
Compound Melting Point (°C) Solubility (Water) Chiral Activity (α)D Key Applications
This compound N/A* High -9.2° (varies) Chiral separations, drug salts
Nicotine D-tartrate 143.1 Moderate Not reported High-melting pharmaceutical formulations
Nicotine L-tartrate 93.7 Moderate Not reported Lower-stability drug forms
Sodium citrate >300 High N/A (achiral) Buffering agent, food additive
Sodium acetate 324 High N/A (achiral) Buffer, industrial synthesis

Key Observations :

  • Thermal Stability : D-tartrate salts often display higher melting points than their L-isomers. For example, nicotine D-tartrate melts at 143.1°C, while the L-tartrate form melts at 93.7°C .
  • Chiral Purity : this compound derived from synthetic routes may show partial racemization, as seen in soybean lipositol studies where [α]D was +9.2° (vs. +12° for pure L-tartrate) .

Biochemical Interactions and Enzyme Specificity

Table 2: Enzyme Kinetics with D-Tartrate vs. Analogues
Enzyme Substrate Km (mM) Vmax (μmol/min/mg) Role in Metabolism
FumB (E. coli) D-tartrate 1.2 18.5 Anaerobic growth on D-tartrate
FumA (E. coli) D-tartrate 1.3 3.7 Limited D-tartrate dehydration
Dld (C. glutamicum) D-tartrate N/A No activity Specific to D-lactate
hPHGDH (human) D-tartrate Not a substrate N/A Prefers 3-phosphoglycerate

Key Observations :

  • Microbial Metabolism : FumB in E. coli has 5-fold higher Vmax for D-tartrate dehydration than FumA, enabling anaerobic growth on D-tartrate as a carbon source .

Q & A

Q. What are the standard protocols for synthesizing Sodium D-tartrate and verifying its enantiomeric purity?

this compound is synthesized via neutralization of D-tartaric acid with sodium hydroxide. To confirm enantiomeric purity, use polarimetry to measure optical rotation (expected [α]D = +12°–+14° for D-tartrate) and chiral HPLC with a cellulose-based column for separation . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can further validate stereochemistry by comparing peaks to reference spectra .

Q. How can researchers characterize this compound’s role in asymmetric catalysis?

this compound is widely used as a chiral auxiliary in Sharpless asymmetric epoxidation. To evaluate its efficacy, design experiments comparing reaction yields and enantiomeric excess (ee) using tartrate derivatives (e.g., diethyl D-tartrate) versus non-chiral controls. Analyze ee via HPLC with a chiral stationary phase . For reproducibility, document solvent systems (e.g., dichloromethane/water) and catalyst ratios .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is optimal for detecting this compound and its metabolites (e.g., succinate, acetate) in microbial cultures. Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Calibrate using internal standards (e.g., deuterated tartaric acid) and validate with triplicate biological replicates .

Advanced Research Questions

Q. How do microbial pathways for D-tartrate utilization differ between Salmonella and E. coli?

Salmonella utilizes D-tartrate via the dtuABT locus, which encodes a dehydratase and transporter, independent of dcuB (required in E. coli). To study this, generate knockout mutants (e.g., ΔdtuA) and assess growth in minimal media with D-tartrate as the sole carbon source. Monitor metabolic byproducts (e.g., lactate) via GC-MS and compare fitness scores using competitive index assays .

Q. What experimental strategies resolve contradictions in D-tartrate’s chiral recognition in pharmacological applications?

Discrepancies in receptor binding (e.g., muscarinic acetylcholine receptors) can arise from tartrate’s stereospecific interactions. Use molecular docking simulations with crystal structures (e.g., Tarafenacin D-tartrate bound to AChR) to identify key hydrogen-bonding residues. Validate via isothermal titration calorimetry (ITC) to measure binding affinities of D- vs. L-tartrate salts .

Q. How can researchers optimize this compound as a chiral resolving agent in large-scale crystallography?

Co-crystallize racemic mixtures with this compound and screen crystallization conditions (pH 4–6, ethanol/water solvents). Use X-ray diffraction to resolve enantiomers and calculate Flack parameters for absolute configuration. For reproducibility, include negative controls (e.g., sodium L-tartrate) and document lattice parameters .

Q. What methodologies address batch-to-batch variability in this compound’s physicochemical properties?

Implement quality control protocols:

  • Thermogravimetric analysis (TGA) to assess hygroscopicity.
  • Karl Fischer titration for water content (<0.5% w/w).
  • Powder X-ray diffraction (PXRD) to confirm crystalline phase consistency. Cross-reference with pharmacopeial standards (e.g., USP-NF) and report deviations in supplementary data .

Methodological Considerations

  • Data Contradictions : When conflicting results arise (e.g., D-tartrate transport in Salmonella vs. E. coli), perform comparative genomic analysis to identify species-specific regulatory elements and validate with transcriptional profiling (RNA-seq) .
  • Reproducibility : Adhere to FAIR data principles by depositing raw NMR/GC-MS datasets in repositories like Zenodo, accompanied by detailed metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.